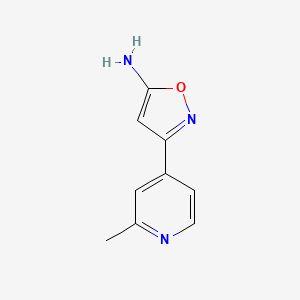![molecular formula C12H21Cl2N3O B13596071 {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride CAS No. 2803856-05-3](/img/structure/B13596071.png)
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is a chemical compound with the molecular formula C12H19N3O. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable tool in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Aminomethylation: The aminomethyl group is added to the pyridine ring through a reductive amination process.
Methanol Addition: The methanol group is introduced via a nucleophilic addition reaction.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process includes rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[5-(Methyl)pyridin-2-yl]piperidin-4-yl}methanol
- {1-[5-(Ethyl)pyridin-2-yl]piperidin-4-yl}methanol
- {1-[5-(Propyl)pyridin-2-yl]piperidin-4-yl}methanol
Uniqueness
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is unique due to its aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2803856-05-3 |
|---|---|
Fórmula molecular |
C12H21Cl2N3O |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
[1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15;;/h1-2,8,10,16H,3-7,9,13H2;2*1H |
Clave InChI |
NYINGUCIQCYHOM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2=NC=C(C=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)
![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)








![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)



